fructose-proline - 29118-61-4

fructose-proline

Catalog Number: EVT-296548
CAS Number: 29118-61-4
Molecular Formula: C₁₁H₁₉NO₇
Molecular Weight: 277.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-proline is an Amadori compound, a class of organic compounds formed by the reaction between a reducing sugar (in this case, fructose) and the amino group of an amino acid (in this case, proline). [, , , ] It is a key intermediate in the Maillard reaction, a complex series of reactions that occur between amino acids and reducing sugars, often at elevated temperatures. [, , ] This reaction is particularly important in food chemistry, contributing significantly to the color, aroma, and flavor of cooked food. [, , ] It is also implicated in various physiological processes and disease states. []

Synthesis Analysis
  • Direct Reaction: This involves reacting glucose with proline under controlled conditions, typically involving heat and aqueous solutions. [, , ] The reaction is kinetically controlled and can be optimized by adjusting factors like temperature, pH, and reactant concentration to favor fructose-proline formation. [, ]
  • Isolation from Natural Sources: Fructose-proline has been successfully isolated and identified in various fermented food products like miso, white wine, and sake. [] This method involves techniques like ion-exchange chromatography, gel filtration, and partition chromatography to isolate and purify the compound from complex mixtures. []
Molecular Structure Analysis
  • Formation: It is formed through the condensation of glucose and proline, followed by an Amadori rearrangement. [, , ]
  • Degradation: Fructose-proline undergoes thermal degradation at elevated temperatures, leading to the formation of a range of volatile and non-volatile compounds. [, ] These degradation products significantly contribute to the characteristic aroma and flavor profiles associated with cooked foods. [, , ]
  • Further Reactions: It can further react with other amino acids, sugars, and other reactive species present in complex mixtures like food systems, contributing to the vast array of compounds produced during the Maillard reaction. [, ]
Mechanism of Action

While fructose-proline itself doesn't have a singular mechanism of action in the way an enzyme or drug does, understanding its formation and degradation pathways is key to controlling the Maillard reaction. Research indicates a three-step reaction mechanism for its formation: []

Physical and Chemical Properties Analysis
  • Solubility: Amadori compounds like fructose-proline are generally water-soluble. []
  • Stability: While relatively stable, they degrade at higher temperatures, undergoing complex reactions that produce a range of flavor and aroma compounds. [, ]
Applications
  • Food Chemistry: Studying its formation and degradation pathways is crucial to understanding how different processing conditions impact the sensory qualities of food. [, , ] This knowledge can be used to optimize food processing techniques, enhance desirable flavors and aromas, and improve the overall sensory appeal of food products.
  • Plant Physiology: While not explicitly discussed in the provided research, Amadori compounds like fructose-proline are known to accumulate in plants under stress conditions like salinity and drought. [, ] Studying their role in plant stress responses can provide insights into developing stress-tolerant crop varieties.
  • Biomarker Development: The presence of fructose-proline and other Amadori compounds can be used as indicators of certain physiological processes or disease states. [, ] Research on their specific roles in various biological systems can contribute to developing novel diagnostic and prognostic tools.

Glucose

  • Compound Description: Glucose is a simple sugar and a key player in carbohydrate metabolism. It serves as the starting material for the Maillard reaction, where it reacts with amino acids like proline. [, , , ]
  • Relevance: Glucose is a direct precursor to fructose-proline in the Maillard reaction. The reaction between glucose and proline initially forms a Schiff base, which then undergoes Amadori rearrangement to produce fructose-proline. [, ]

Proline

  • Compound Description: Proline is a cyclic amino acid known for its unique conformational rigidity. It participates in various biological processes, including protein synthesis and stress responses. [, , , , , , ]
  • Relevance: Proline is the other reactant, alongside glucose, involved in the formation of fructose-proline. The cyclic structure of proline influences its reactivity in the Maillard reaction, leading to distinct reaction pathways and product profiles compared to other amino acids. [, ]

Fructose-leucine

  • Compound Description: Fructose-leucine is an Amadori compound formed through the Maillard reaction between fructose and leucine. []
  • Relevance: Like fructose-proline, fructose-leucine is an Amadori compound formed by the reaction of a sugar (fructose) with an amino acid (leucine). These compounds contribute to oxidative browning in various food products like miso, wine, and sake. []

Fructose-isoleucine

  • Compound Description: Fructose-isoleucine is an Amadori compound formed through the Maillard reaction between fructose and isoleucine. []
  • Relevance: Similar to fructose-proline, fructose-isoleucine is an Amadori compound that participates in oxidative browning reactions. This highlights the broad range of Amadori compounds formed from different amino acids and sugars in food systems. []

Fructose-valine

  • Compound Description: Fructose-valine is an Amadori compound formed by the reaction between fructose and valine through the Maillard reaction. []
  • Relevance: Like fructose-proline, fructose-valine exemplifies another Amadori compound derived from a different amino acid (valine). Their presence in various food products emphasizes the widespread occurrence of the Maillard reaction and its contribution to flavor and color development. []

Fructose-alanine

  • Compound Description: Fructose-alanine is an Amadori compound resulting from the reaction between fructose and alanine during the Maillard reaction. [, ]
  • Relevance: Fructose-alanine, similar to fructose-proline, illustrates the diversity of Amadori compounds formed during the Maillard reaction. Its presence in tobacco, along with other Amadori compounds, suggests their potential role in the aroma profile of cigars. [, ]

Fructose-glycine

  • Compound Description: Fructose-glycine is an Amadori compound formed via the Maillard reaction between fructose and glycine. []
  • Relevance: This compound, alongside fructose-proline, exemplifies the variety of Amadori compounds formed during the Maillard reaction and their contribution to the chemical complexity of food systems. []

Fructose-asparagine

  • Compound Description: Fructose-asparagine is an Amadori compound formed by the reaction between fructose and asparagine during the Maillard reaction. []
  • Relevance: Similar to fructose-proline, fructose-asparagine is an Amadori compound found in tobacco. Its presence highlights the diversity of Maillard reaction products contributing to the sensory characteristics of tobacco products. []

1-(1'-pyrrolidinyl)-2-propanone

  • Compound Description: This compound is a pyrolysis product of fructose-proline, formed during its thermal degradation. []
  • Relevance: This compound is a direct degradation product of fructose-proline, offering insights into the thermal breakdown pathways of this Amadori compound. []

2-hydroxy-1-(1'-pyrrolidinyl)-1-buten-3-one

  • Compound Description: This compound is another pyrolysis product identified during the thermal degradation of fructose-proline. []
  • Relevance: Similar to 1-(1'-pyrrolidinyl)-2-propanone, this compound provides further understanding of the complex degradation mechanisms of fructose-proline upon heating. []

2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

  • Compound Description: This compound is a pyrolysis product formed during the thermal decomposition of fructose-proline. []
  • Relevance: This compound, along with the other pyrolysis products, illustrates the breakdown pathways of fructose-proline at high temperatures, contributing to the understanding of flavor and aroma development in cooked foods. []

Properties

CAS Number

29118-61-4

Product Name

N-(1-Deoxy-D-fructosyl)-L-proline

IUPAC Name

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C₁₁H₁₉NO₇

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1

InChI Key

QQBMYMKLRZUCDK-JZKKDOLYSA-N

SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Synonyms

1-(1-Deoxy-D-fructos-1-yl)-L-proline; (S)-1-(2-Carboxy-1-pyrrolidinyl)-1-deoxy-D-fructose; 1-Deoxy-1-L-proline-D-fructose; 1-Deoxy-1-L-prolino-D-fructose;

Canonical SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O

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